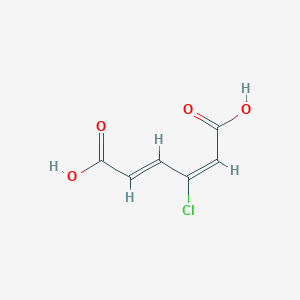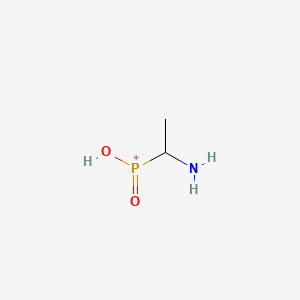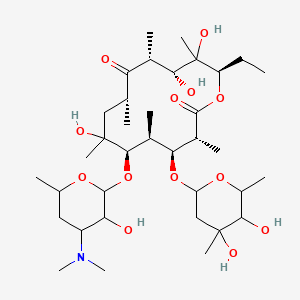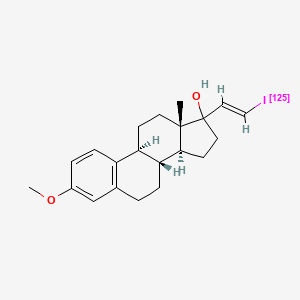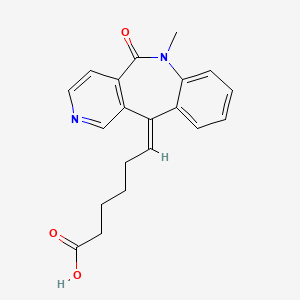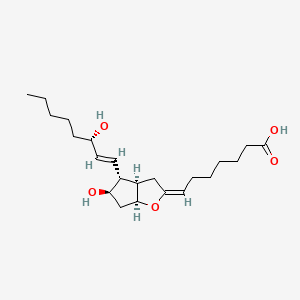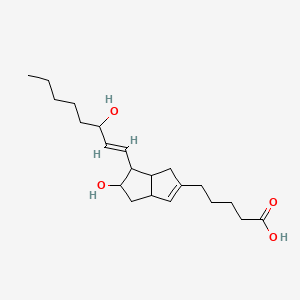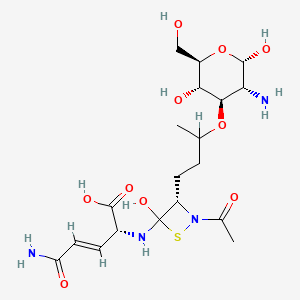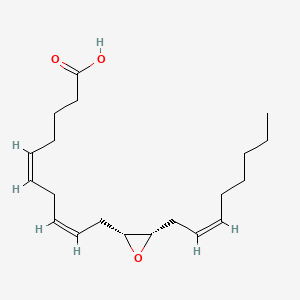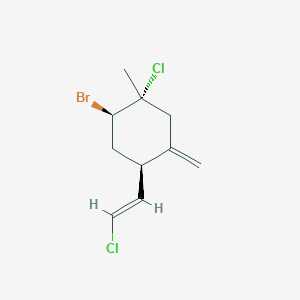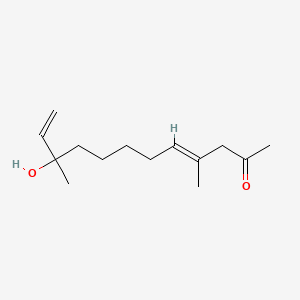![molecular formula C12H22NO10S3- B1236532 1-S-[(1Z)-5-(methylsulfinyl)-N-(sulfonatooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1236532.png)
1-S-[(1Z)-5-(methylsulfinyl)-N-(sulfonatooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucoraphanin(1-) is a glucosinolate that is the conjugate base of glucoraphanin. It derives from a butylglucosinolate. It is a conjugate base of a glucoraphanin.
Applications De Recherche Scientifique
Enzyme Inhibition Studies
1-S-[(1Z)-5-(methylsulfinyl)-N-(sulfonatooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose derivatives have potential applications in studies of enzyme inhibition. Compounds in this category have shown promise in inhibiting glycosidases, which are enzymes that break down carbohydrates. For example, a thio analogue of n-propyl kojibioside has been synthesized specifically to evaluate its potential as a glucosidase inhibitor (Andrews & Pinto, 1995).
Synthesis of Novel Compounds
These derivatives are useful in the synthesis of a wide range of novel compounds. They have been involved in the creation of glycomimetics with anomeric sulfonates, sulfenamides, and sulfonamides, which possess unusual anomeric functionality (Knapp, Darout, & Amorelli, 2006). These compounds could be resistant or even inhibitory to normal enzymatic carbohydrate processing, making them valuable for various biochemical studies.
Polymer Synthesis
These compounds have been used in the polymer synthesis field. For instance, 1,2-O-Sulfinyl glucopyranose, a derivative, was used as a monomer for the synthesis of polysaccharide derivatives, leading to the formation of specific types of glucopyranan through cationic polymerization (Shetty, Koyama, & Nakano, 2016).
Molecular Modeling and Inhibitor Studies
These derivatives are also important in molecular modeling and the study of enzyme inhibitors. For example, 5-thio-D-glucopyranosylarylamines were synthesized and evaluated as inhibitors in the hydrolysis of maltose by glucoamylase, providing insights into ligand-enzyme interactions (Randell et al., 1999).
Cellular Transport Processes
Furthermore, these compounds are utilized in understanding cellular transport processes. One study indicated that 5-Thio-D-glucopyranose affects active and facilitated-diffusion transport processes, providing a useful tool in examining D-glucose biochemistry (Whistler & Lake, 1972).
Propriétés
Nom du produit |
1-S-[(1Z)-5-(methylsulfinyl)-N-(sulfonatooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose |
|---|---|
Formule moléculaire |
C12H22NO10S3- |
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
[(Z)-[5-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpentylidene]amino] sulfate |
InChI |
InChI=1S/C12H23NO10S3/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21)/p-1/b13-8-/t7-,9-,10+,11-,12+,25?/m1/s1 |
Clé InChI |
GMMLNKINDDUDCF-BYNGITTOSA-M |
SMILES isomérique |
CS(=O)CCCC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES canonique |
CS(=O)CCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-[2-(1-methylpyridin-1-ium-2-yl)cyclohexylidene]amino]-2,4-dinitroaniline](/img/structure/B1236450.png)
![4-phenyl-N-[(E)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B1236451.png)
